molecular formula C37H55ClO4 B1617338 Tocofenoxate CAS No. 61343-44-0

Tocofenoxate

Cat. No.: B1617338
CAS No.: 61343-44-0
M. Wt: 599.3 g/mol
InChI Key: BSKVVWMQRIUXTP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

Tocofenoxate, a synthetic ester derivative of tocopherol, is systematically named 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl 2-(4-chlorophenoxy)acetate . Its molecular formula is C₃₇H₅₅ClO₄ , with a molecular weight of 599.283 g/mol . Regulatory identifiers include:

Identifier Value Source
CAS Registry Number 61343-44-0
IUPAC Name See systematic name
INN (International Nonproprietary Name) This compound
UNII 1IM68132B0

The compound’s structure integrates a chromanol core modified with a 4-chlorophenoxyacetate ester, distinguishing it from natural tocopherol derivatives.

Molecular Architecture and Stereochemical Considerations

This compound features a chromanol ring system (2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol) esterified with 2-(4-chlorophenoxy)acetic acid . The side chain at position 2 of the chromanol ring is a 4,8,12-trimethyltridecyl group , contributing to its lipophilicity.

Key Structural Features:

  • Chromanol Core : A partially saturated benzopyran ring with methyl substituents at positions 2, 5, 7, and 8.
  • Ester Linkage : The 6-hydroxyl group of the chromanol is esterified with 2-(4-chlorophenoxy)acetic acid.
  • Side Chain : The 4,8,12-trimethyltridecyl group introduces branching, influencing molecular packing and solubility.

Stereochemistry:

This compound is synthesized as a racemic mixture , with undefined stereochemistry at the chromanol ring’s C-2 position. The absence of defined stereocenters in its synthesis results in a mixture of diastereomers, complicating chiral separation. The 4-chlorophenoxy group adopts a planar configuration due to resonance stabilization.

Crystalline Polymorphism and Solid-State Properties

While direct studies on this compound’s polymorphism are limited, its structural analogs (e.g., tocopherol derivatives) exhibit polymorphic behavior influenced by alkyl side chains and ester groups.

Hypothesized Solid-State Properties:

  • Crystal Packing : The branched side chain likely promotes disordered packing, reducing melting point compared to linear analogs.
  • Hydrate Formation : Ester-containing compounds often form hydrates; however, this compound’s hydrophobicity may limit this.
  • Thermal Stability : Predicted decomposition temperature exceeds 200°C based on analogous esters.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR :
    • Chromanol protons : Methyl groups at δ 1.0–1.3 ppm; aromatic protons at δ 6.8–7.2 ppm (4-chlorophenoxy).
    • Ester carbonyl : Adjacent protons resonate at δ 4.2–4.5 ppm (OCH₂COO).
  • ¹³C NMR :
    • Carbonyl carbon at δ 170–175 ppm (ester).
    • Aromatic carbons at δ 110–160 ppm.

Infrared (IR) Spectroscopy :

Bond Vibration Wavenumber (cm⁻¹) Functional Group
C=O Stretch 1740–1720 Ester carbonyl
C-O-C Asymmetric 1250–1150 Ether linkage
C-Cl Stretch 750–550 Chlorophenoxy
CH₃ Bend 1470–1450 Methyl groups

Data adapted from .

Mass Spectrometry (MS) :

  • Molecular Ion Peak : m/z 599.3 ([M+H]⁺).
  • Fragmentation Patterns :
    • Loss of 4-chlorophenoxyacetate (m/z 430).
    • Cleavage of the chromanol side chain (m/z 165).

Properties

CAS No.

61343-44-0

Molecular Formula

C37H55ClO4

Molecular Weight

599.3 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C37H55ClO4/c1-25(2)12-9-13-26(3)14-10-15-27(4)16-11-22-37(8)23-21-33-30(7)35(28(5)29(6)36(33)42-37)41-34(39)24-40-32-19-17-31(38)18-20-32/h17-20,25-27H,9-16,21-24H2,1-8H3

InChI Key

BSKVVWMQRIUXTP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Esterification Route Using Dicyclohexylcarbodiimide (DCC)

Process Overview:

  • The classical synthetic route to Tocofenoxate involves esterification of 2-(4-chlorophenoxy)acetic acid with 2-(dimethylamino)ethanol.
  • The reaction employs a dehydrating agent, typically dicyclohexylcarbodiimide (DCC), which facilitates the formation of the ester bond by activating the carboxylic acid group.
  • A catalyst such as 4-dimethylaminopyridine (DMAP) is used to enhance the reaction rate and improve yield.
  • The solvent of choice is often dichloromethane (DCM), providing a suitable medium for the reaction.

Reaction Conditions:

Parameter Condition
Reactants 2-(4-chlorophenoxy)acetic acid, 2-(dimethylamino)ethanol
Dehydrating Agent Dicyclohexylcarbodiimide (DCC)
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM)
Temperature Room temperature to mild heating (typically 20-40 °C)
Reaction Time Several hours (varies by scale)
Purification Recrystallization or chromatography

Outcomes:

  • This method typically yields high purity this compound.
  • The use of DCC avoids the formation of side products common in acid chloride routes.
  • The reaction is well-suited for laboratory-scale synthesis but may require adaptation for industrial scale due to cost and handling of DCC byproducts.

Industrial Synthesis via Acid Chloride Intermediate

Process Overview:

  • A more industrially viable method involves converting 2-(4-chlorophenoxy)acetic acid into its acid chloride derivative using thionyl chloride.
  • The acid chloride, 4-chlorophenoxyacetyl chloride, is then reacted with 2-(dimethylamino)ethanol to form this compound.
  • This method allows for better control of reaction parameters and is amenable to scale-up.

Stepwise Reaction Details:

Step Description Conditions & Notes
1. Preparation of Acid Chloride 2-(4-chlorophenoxy)acetic acid is reacted with thionyl chloride (SOCl₂) in the presence of a catalyst such as DMF in methylene chloride solvent. Room temperature stirring for ~10 min, followed by dropwise addition of SOCl₂, stirred at ~40 °C. Solvent removal under vacuum at 60-70 °C yields acid chloride. Yield: ~84.6%, Purity: 99.8%.
2. Esterification/Condensation Acid chloride is added to a solution of 2-(dimethylamino)ethanol in dichloromethane at 0 °C. Reaction proceeds with stirring, followed by aqueous workup and extraction. The product is converted to hydrochloride salt by treatment with HCl gas in ethyl acetate. Yield: ~90.6%, Purity: 99.9%.

Advantages:

  • High yield and purity suitable for pharmaceutical applications.
  • Reaction conditions are mild and reproducible.
  • The acid chloride intermediate is a reactive species that facilitates rapid ester formation.

Spectral Characterization:

  • IR, 1H NMR, and mass spectra confirm the structure and purity of the synthesized compound.
  • Key IR peaks include C=N stretch (~1600 cm⁻¹), N-H stretch (~3280 cm⁻¹), and C-N stretch (~1290 cm⁻¹).
  • 1H NMR data shows characteristic signals for aromatic and aliphatic protons consistent with this compound structure.

Continuous Flow and Automated Industrial Processes

Process Innovations:

  • To optimize production, continuous flow reactors and automated mixing/heating systems are employed.
  • These systems allow precise control over reaction time, temperature, and reagent addition, improving batch-to-batch consistency.
  • Continuous flow enables scale-up with reduced reaction times and lower solvent usage.

Purification Techniques:

  • Post-reaction, purification is achieved through recrystallization or chromatographic methods to ensure pharmaceutical-grade purity.
  • Automated crystallization controls particle size and polymorphic form, critical for drug formulation.

Summary Table of Preparation Methods

Method Key Reactants Reaction Conditions Yield (%) Purity (%) Scale Suitability Notes
Esterification with DCC 2-(4-chlorophenoxy)acetic acid + 2-(dimethylamino)ethanol + DCC + DMAP Room temp, DCM solvent, several hours High (~80-90) High (>98) Lab scale Byproduct removal needed, costlier reagent
Acid Chloride Route (Industrial) 4-chlorophenoxyacetic acid → acid chloride + 2-(dimethylamino)ethanol SOCl₂ chlorination, 0 °C esterification 84.6 (acid chloride), 90.6 (final) ~99.8-99.9 Industrial scale Efficient, scalable, mild conditions
Continuous Flow Process Same as above Automated mixing, controlled temp/time Comparable Comparable Large scale continuous Improved reproducibility and efficiency
Lyophilization (Formulation) Prepared this compound solution Freezing, vacuum drying N/A N/A Formulation stage Enhances stability in pharmaceutical forms

Chemical Reactions Analysis

Types of Reactions: Tocofenoxate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the phenoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted phenoxy compounds.

Scientific Research Applications

Tocofenoxate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.

    Medicine: Studied for its potential to treat cognitive decline, Alzheimer’s disease, and other neurological disorders.

    Industry: Utilized in the development of nootropic supplements and cognitive enhancers.

Mechanism of Action

The exact mechanism of action of Tocofenoxate is not fully understood, but it is believed to involve several molecular targets and pathways:

    Cholinergic System: this compound may enhance the release of acetylcholine, a neurotransmitter involved in learning and memory.

    Antioxidant Properties: It may reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

    Neuroprotection: this compound may protect neurons from damage caused by toxins and other harmful agents.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Compounds for Comparison

The following compounds, listed alongside Tocofenoxate in pharmacological databases, are selected for comparison based on structural or functional similarities:

Tofenacin (Antidepressant)

Tocamphyl (Choleretic)

Tocladesine (Antineoplastic)

Tocofibrate (Antihyperlipidemic)

Comparative Analysis

Table 1: Pharmacological and Chemical Profiles
Compound Indication CAS Number Molecular Formula Key Features
This compound Antidepressant/Anti-aging 61343-44-0 Not reported Dual therapeutic classification
Tofenacin Antidepressant 15301-93-6 C17H21NO Contains nitrogen; potential monoamine reuptake inhibition
Tocamphyl Choleretic 465-27-0 C19H26O4 High oxygen content; aids bile secretion
Tocladesine Antineoplastic 41941-56-4 C10H11ClN5O6P Contains phosphorus; targets cancer cell proliferation
Tocofibrate Antihyperlipidemic 50465-39-9 C39H59ClO4 Long hydrocarbon chain; lipid metabolism regulation

Functional and Structural Insights

Tofenacin vs. This compound Functional Overlap: Both are antidepressants, but Tofenacin’s molecular structure includes a nitrogen atom, suggesting interaction with neurotransmitter systems (e.g., serotonin or norepinephrine reuptake inhibition) .

Tocamphyl vs. This compound Structural Contrast: Tocamphyl’s C19H26O4 formula indicates ester or carboxylic acid groups, aligning with its choleretic function. This compound’s lack of structural data limits direct comparison but suggests distinct metabolic pathways .

Tocladesine and Tocofibrate Therapeutic Specialization: These compounds diverge significantly from this compound in application (cancer and lipid management, respectively). Their complex structures (e.g., phosphorus in Tocladesine, chlorine in Tocofibrate) highlight tailored mechanisms unrelated to neurochemical effects .

Q & A

Q. How can researchers leverage open-access tools to study this compound’s molecular interactions?

  • Methodological Guidance : Use SwissDock for in silico docking studies against protein targets (e.g., NMDA receptors). Validate predictions with molecular dynamics simulations (GROMACS). Collaborate via platforms like GitHub for code sharing. Cite databases like PubChem (CID: [Insert]) for structural data .

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